molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

Katalognummer B050656
CAS-Nummer: 194413-58-6
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: WUWDLXZGHZSWQZ-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Semaxanib is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR)2. It has been extensively studied for its potential as an antiangiogenic agent, especially in the context of tumor growth inhibition (O’Donnell et al., 2005).

Synthesis Analysis

Semaxanib has been synthesized using various methods. A notable synthesis approach involves tandem Horner-Wadsworth-Emmons/Heck procedures. This method facilitates the rapid construction of 3-alkenyl-oxindoles, a key structural motif in semaxanib, from α-halo-anilides (Lubkoll et al., 2010).

Molecular Structure Analysis

Semaxanib’s effectiveness is closely tied to its molecular structure. Its structure-activity relationship, particularly its interaction with VEGFR2, has been elucidated using 3D-QSAR, docking, and molecular dynamics simulations. These studies highlight the importance of hydrophobic pocket interactions in its mechanism of action (Muñoz et al., 2012).

Chemical Reactions and Properties

Research on semaxanib’s chemical reactions primarily focuses on its interaction with biological targets like VEGFR2. It inhibits the ATP binding to the tyrosine kinase domain of VEGFR2, thereby affecting endothelial cell migration and proliferation (2020).

Wissenschaftliche Forschungsanwendungen

  • Metastatic Melanoma : A phase II study evaluated the combination of semaxanib and thalidomide in patients with metastatic melanoma. The combination demonstrated anti-tumor activity in patients who had failed prior therapy, suggesting the feasibility of targeting multiple angiogenesis pathways in advanced melanoma and other malignancies (Mita et al., 2007).

  • Advanced Soft Tissue Sarcomas : Another phase II study investigated the safety and efficacy of semaxanib in patients with soft tissue sarcomas. The study found that semaxanib was relatively well tolerated but did not demonstrate significant antitumor activity against advanced soft tissue sarcoma (Heymach et al., 2004).

  • Advanced or Recurrent Head and Neck Cancers : A phase II study on patients with recurrent or metastatic head and neck cancers found that treatment with semaxanib was feasible, but objective responses were rare. This suggests the need for more potent anti-angiogenic agents in treating head and neck cancers (Fury et al., 2006).

  • Advanced Colorectal Carcinoma : A phase I study combined semaxanib with irinotecan in patients with advanced colorectal cancer. It found that both drugs could be given at full single-agent recommended doses without significant toxicity, showing signs of clinical activity (Hoff et al., 2006).

  • Solid Tumours : A phase I study incorporating dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic assessment tool found that semaxanib was well tolerated, but no reproducible changes were seen in DCE-MRI endpoints (O’Donnell et al., 2005).

  • Pulmonary Arterial Hypertension : Semaxanib was used in a study to induce pulmonary arterial hypertension in rats, contributing to research on potential treatments for this condition (Zhou et al., 2016).

  • Metastatic Renal Cell Carcinoma : There was a documented case of a patient with probable von Hippel-Lindau syndrome and metastatic renal cell cancer who had a complete radiological and metabolic response to semaxanib (Jennens et al., 2004).

Safety And Hazards

Semaxanib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semaxanib

CAS RN

194413-58-6, 204005-46-9
Record name Semaxanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194413-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semaxanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 5416
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEMAXANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semaxanib
Reactant of Route 2
Reactant of Route 2
Semaxanib

Citations

For This Compound
1,760
Citations
A O'donnell, A Padhani, C Hayes, AJ Kakkar… - British journal of …, 2005 - nature.com
SU5416 (Z-3-[(2, 4-dimethylpyrrol-5-yl) methylidenyl]-2-indolinone; semaxanib) is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) 2. A Phase I …
Number of citations: 91 www.nature.com
JJ Haddad - Saudi Pharmaceutical Journal, 2012 - Elsevier
… regulators, particularly the RTK inhibitor Semaxanib, and the mechanisms associated with … of Semaxanib, especially its inefficacy and ultimate discontinuation of relevant clinical trials. …
Number of citations: 25 www.sciencedirect.com
PM Hoff, RA Wolff, K Bogaard… - Japanese journal of …, 2006 - academic.oup.com
… The small molecule tyrosine kinase inhibitor semaxanib (… toxicities (DLTs) of semaxanib given twice weekly in combination … The semaxanib dose was escalated, going from 85 to 110 mg…
Number of citations: 58 academic.oup.com
N Koide, Y Naiki, E Odkhuu, B Tsolmongyn, T Komatsu… - semaxanibinhibitor.com
A toll-like receptor 4 (TLR-4) ligand, lipopolysaccharide (LPS) not only activates expression and secretion of inflammatory cytokines, but it also often shows toxicity in monocytes. …
Number of citations: 0 semaxanibinhibitor.com
MM Mita, EK Rowinsky, L Forero, SG Eckhart… - Cancer chemotherapy …, 2007 - Springer
… and received 44 courses of semaxanib at the fixed dose of 145 … semaxanib was initiated 1 day before thalidomide in the first course, permitting the assessment of the PKs of semaxanib …
Number of citations: 54 link.springer.com
J Lubkoll, A Millemaggi, A Perry, RJK Taylor - Tetrahedron, 2010 - Elsevier
… Semaxanib, a small molecule angiogenesis signalling … sequence, iodide 15 was converted into Semaxanib 1 in a one-pot … Buoyed by the successful preparation of Semaxanib 1, we …
Number of citations: 45 www.sciencedirect.com
RR Jennens, MA Rosenthal, GJ Lindeman… - … Oncology: Seminars and …, 2004 - Elsevier
We report a case of a patient with probable von Hippel-Lindau (VHL) syndrome and metastatic renal cell cancer (RCC) who had a complete radiological and metabolic response to …
Number of citations: 38 www.sciencedirect.com
LK Martin, T Bekaii-Saab, D Serna, P Monk… - Oncology Research …, 2013 - karger.com
Background: This phase I study evaluated the safety of SU5416, a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase Flk-1, in …
Number of citations: 7 karger.com
KM Sakamoto - Idrugs: the Investigational Drugs Journal, 2001 - europepmc.org
SUGEN (owned by Pharmacia) is developing semaxanib (SU-5416), the lead in a series of small molecule inhibitors of the flk-1 tyrosine kinase receptor (flk-1 RTK), for the potential …
Number of citations: 10 europepmc.org
J Kaur, B Kaur, P Singh - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
… Analysis of the crystal structure of tyrosine kinase in complexation with an ATP analogue, supplemented with the molecular docking studies of semaxanib and sunitinib in the ATP …
Number of citations: 13 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.